molecular formula C11H14O3 B3377130 2-(4-Methoxy-2-methylphenyl)propanoic acid CAS No. 1260764-33-7

2-(4-Methoxy-2-methylphenyl)propanoic acid

Cat. No.: B3377130
CAS No.: 1260764-33-7
M. Wt: 194.23 g/mol
InChI Key: YNVCJLGYBLXOSK-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of propanoic acid, featuring a methoxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxy-2-methylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the Friedel-Crafts acylation of 4-methoxy-2-methylbenzene with propanoic anhydride, followed by hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(4-Carboxy-2-methylphenyl)propanoic acid.

    Reduction: 2-(4-Methoxy-2-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of prostaglandins. This inhibition reduces the production of inflammatory mediators, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(4-Methoxyphenyl)propanoic acid: Lacks the methyl group, which may influence its chemical properties and applications.

Uniqueness

2-(4-Methoxy-2-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of functional groups can enhance its reactivity and provide distinct biological activities compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-6-9(14-3)4-5-10(7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVCJLGYBLXOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260764-33-7
Record name 2-(4-methoxy-2-methylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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